molecular formula C8H14ClNO4S B2902429 Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride CAS No. 2470437-55-7

Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride

货号 B2902429
CAS 编号: 2470437-55-7
分子量: 255.71
InChI 键: BAJWWTACZGEEPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, a related compound, has been explained in a study . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-azaspiro[3.4]octane, a related compound, have been discussed in a study . The study explains the annulation strategy utilized for the synthesis, which involves the annulation of the cyclopentane ring and the four-membered ring .

作用机制

Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a key mediator of B-cell receptor signaling, which is essential for B-cell development, activation, and survival. Inhibition of BTK leads to decreased B-cell proliferation and survival, as well as inhibition of cytokine production and immune cell migration.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. This compound has also been shown to modulate the immune response, leading to increased T-cell activation and cytokine production. In addition, this compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and high plasma exposure.

实验室实验的优点和局限性

One advantage of Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also shown promising results in preclinical models of B-cell malignancies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.

未来方向

There are several potential future directions for research on Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride. One area of interest is the use of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors or chimeric antigen receptor (CAR) T-cell therapy. Another area of interest is the development of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis, which are also mediated by B-cell receptor signaling. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, and to identify biomarkers that can predict response to treatment.

合成方法

The synthesis of Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride involves several steps, including the reaction of 4-aminopyridine with ethyl chloroformate to form 4-(ethoxycarbonyl)pyridine, which is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then cyclized with ethyl acetoacetate to form the spirocyclic intermediate, which is subsequently reacted with methyl chloroformate to form the final product, this compound hydrochloride.

科学研究应用

Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, resulting in decreased B-cell proliferation and survival. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide.

属性

IUPAC Name

methyl 2,2-dioxo-2λ6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S.ClH/c1-13-7(10)6-2-9-3-8(6)4-14(11,12)5-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJWWTACZGEEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC12CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。